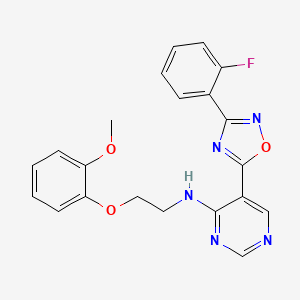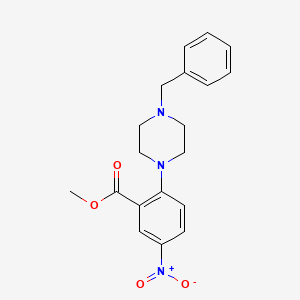
Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate” is a complex organic compound. It contains a benzylpiperazine moiety, which is a type of piperazine that has a benzyl group attached to one of its nitrogen atoms . Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . These techniques can provide information about the types of atoms in the molecule, their connectivity, and the overall 3D structure of the molecule.Chemical Reactions Analysis
The chemical reactions involving “Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate” would depend on the specific conditions and reagents used. Benzylpiperazine derivatives have been reported to exhibit various biological activities, including antibacterial and antifungal activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate” would depend on its specific structure. Similar compounds have been reported to be solids at room temperature .Wissenschaftliche Forschungsanwendungen
Antioxidant and Glucosidase Inhibitor Properties
- Özil et al. (2018) explored derivatives of benzimidazoles, which include compounds structurally similar to Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate. These compounds were found to have potent in vitro antioxidant activities and were effective as glucosidase inhibitors, indicating their potential therapeutic applications in treating oxidative stress-related diseases and disorders like diabetes (Özil, Parlak, & Baltaş, 2018).
Crystal Structure and Hydrogen Bonding
- Studies by Portilla et al. (2007) and others on closely related compounds demonstrate the significance of hydrogen bonding in these molecules, which could have implications for their stability and reactivity in various applications, such as in material sciences or drug design (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Neuroprotective Activities
- The research by Gao et al. (2022) on edaravone derivatives containing benzylpiperazine, structurally similar to Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate, indicated their potential in neuroprotective applications. These compounds showed significant protective effects against cerebral ischemia, suggesting possible uses in stroke or neurodegenerative disease therapies (Gao, Ma, Xu, Jiang, Xu, Zhong, & Wu, 2022).
Anti-Leishmanial Activity
- Research on compounds with structural similarities, such as those studied by Tahghighi et al. (2012), has revealed potential anti-leishmanial properties. These findings are significant for developing new treatments for leishmaniasis, a parasitic disease (Tahghighi, Razmi, Mahdavi, Foroumadi, Ardestani, Emami, Kobarfard, Dastmalchi, Shafiee, & Foroumadi, 2012).
Antihypertensive Activities
- In the field of cardiovascular research, Zhu et al. (2014) synthesized and evaluated 5-nitro benzimidazole derivatives, related to Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate, as angiotensin II receptor antagonists with anti-hypertension activities. This indicates potential applications in treating hypertension (Zhu, Da, Wu, Zheng, Zhu, Wang, Yan, & Chen, 2014).
Wirkmechanismus
Zukünftige Richtungen
The future research directions for “Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate” would likely involve further studies to determine its biological activity and potential applications. Benzylpiperazine derivatives have been the subject of considerable research interest due to their diverse biological activities .
Eigenschaften
IUPAC Name |
methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-26-19(23)17-13-16(22(24)25)7-8-18(17)21-11-9-20(10-12-21)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJPMKACPODZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

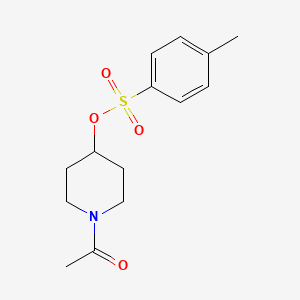
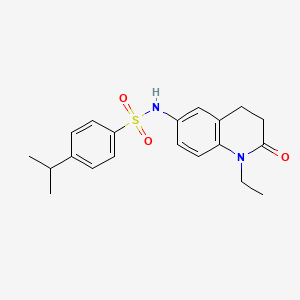
![N-(2,3-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2536555.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-ethyloxamide](/img/structure/B2536558.png)
![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2536561.png)
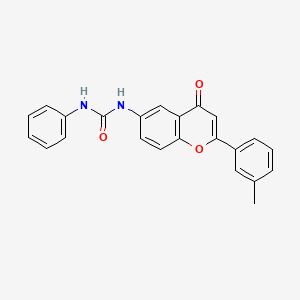
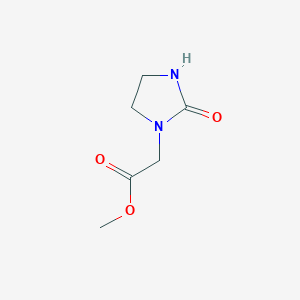

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2536565.png)

![(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetic acid butyl ester](/img/structure/B2536569.png)
![tert-Butyl 2-[Methoxy(methyl)amino]-2-oxoacetate](/img/structure/B2536571.png)
